molecular formula C9H17ClN2O2 B6238745 4-(pyrrolidine-2-carbonyl)morpholine hydrochloride CAS No. 1246172-85-9

4-(pyrrolidine-2-carbonyl)morpholine hydrochloride

Cat. No.: B6238745
CAS No.: 1246172-85-9
M. Wt: 220.7
InChI Key:
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Description

4-(pyrrolidine-2-carbonyl)morpholine hydrochloride is a chemical compound that features a pyrrolidine ring and a morpholine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidine and morpholine rings in its structure allows for unique interactions and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidine-2-carbonyl)morpholine hydrochloride typically involves the reaction of pyrrolidine-2-carboxylic acid with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran under an inert atmosphere. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidine-2-carbonyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles like amines or thiols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-(pyrrolidine-2-carbonyl)morpholine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(pyrrolidine-2-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring and exhibit similar reactivity and biological activity.

    Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxylic acid, have comparable chemical properties.

Uniqueness

4-(pyrrolidine-2-carbonyl)morpholine hydrochloride is unique due to the combination of both pyrrolidine and morpholine rings in its structure

Properties

CAS No.

1246172-85-9

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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